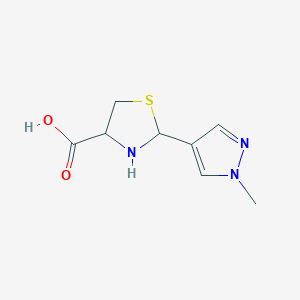

2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid

Description

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader evolution of heterocyclic chemistry and the recognition of pyrazole-thiazolidine hybrid systems as privileged structures in medicinal chemistry. The compound first appeared in chemical databases in 2009, representing a relatively recent addition to the chemical literature. This timing coincides with the increased interest in heterocyclic hybrids as promising scaffolds for drug discovery, particularly following the success of thiazolidinedione-based antidiabetic medications and the recognition of pyrazole derivatives as versatile pharmacophores.

The historical development of pyrazole chemistry dates back to the late 19th century, but the systematic exploration of pyrazole-thiazolidine conjugates emerged much later as synthetic methodologies evolved to enable efficient construction of complex heterocyclic systems. The synthesis of compounds similar to this compound has been facilitated by advances in cyclocondensation reactions, particularly the Knoevenagel condensation between pyrazole-4-carbaldehydes and thiazolidine derivatives.

Research investigations into pyrazole-thiazolidine hybrids gained momentum in the early 2000s, driven by the recognition that combining multiple pharmacophores in a single molecule could lead to enhanced biological activity and improved drug-like properties. The development of this compound represents part of this broader trend toward designing hybrid compounds that leverage the beneficial properties of both constituent heterocyclic systems.

Table 2: Historical Milestones in Pyrazole-Thiazolidine Chemistry

| Time Period | Development | Significance |

|---|---|---|

| Late 1800s | Discovery of pyrazole ring system | Foundation for pyrazole chemistry |

| Early 1900s | Development of thiazolidine synthesis | Establishment of thiazolidine as pharmaceutical scaffold |

| 1990s-2000s | Introduction of thiazolidinediones as antidiabetic agents | Validation of thiazolidine rings in drug development |

| 2000s-2010s | Systematic exploration of pyrazole-thiazolidine hybrids | Recognition of synergistic effects in hybrid compounds |

| 2009 | First database entry for this compound | Specific compound identification and characterization |

The synthesis of this compound and related compounds has been facilitated by several key synthetic methodologies that emerged during this historical period. These include the development of efficient methods for pyrazole ring construction, advances in thiazolidine ring formation reactions, and the establishment of reliable procedures for connecting these two heterocyclic systems. The compound's discovery and subsequent study represent the culmination of decades of research into heterocyclic chemistry and the systematic exploration of hybrid molecular architectures.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its individual molecular properties to encompass its role as a representative example of hybrid heterocyclic systems. This compound exemplifies the modern approach to drug design and chemical synthesis that emphasizes the combination of proven pharmacophores to create molecules with enhanced or novel biological activities. The pyrazole ring system contributes well-established pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, while the thiazolidine framework provides additional therapeutic potential and improved pharmacokinetic properties.

The structural features of this compound highlight several important principles in heterocyclic chemistry. The presence of multiple nitrogen atoms creates opportunities for diverse chemical reactivity, including coordination chemistry with metal ions and participation in hydrogen bonding networks. The thiazolidine ring's combination of nitrogen and sulfur heteroatoms provides unique electronic properties that distinguish it from other five-membered heterocycles, while the carboxylic acid functionality enables further structural modifications through esterification, amidation, and salt formation reactions.

Research into pyrazole-thiazolidine hybrids has revealed that these compounds often exhibit biological activities superior to their individual components, a phenomenon known as synergistic enhancement. Studies of related compounds have demonstrated antimicrobial activities with minimum inhibitory concentration values ranging from 6.25 to 50 micrograms per milliliter against various bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Streptococcus pyogenes. Additionally, some derivatives have shown promising anticancer activity with growth inhibition values in the nanomolar range against specific cancer cell lines.

Table 3: Biological Activities of Pyrazole-Thiazolidine Hybrid Compounds

| Activity Type | Potency Range | Target Organisms/Systems | Reference Compounds |

|---|---|---|---|

| Antimicrobial | 6.25-50 μg/mL | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | Various pyrazole-thiazolidinone derivatives |

| Anticancer | 0.01-10 μM | Human lung, colon, central nervous system cancer cell lines | Pyrazoline-thiazolidinone-isatin conjugates |

| Antiviral | 4 μg/mL | Herpes simplex virus types 1 and 2, vaccinia virus | Pyrazoline-thiazolidinone derivatives |

| Anti-inflammatory | Variable | Cellular inflammatory pathways | Multiple hybrid compounds |

The synthetic accessibility of this compound and its derivatives has contributed significantly to its importance in heterocyclic chemistry. The compound can be synthesized through established protocols involving cyclocondensation reactions, enabling researchers to prepare libraries of related compounds for structure-activity relationship studies. This synthetic tractability has facilitated extensive exploration of the chemical space around this molecular framework, leading to the identification of compounds with optimized biological activities and improved pharmacological profiles.

The compound's significance is further enhanced by its potential for structural modification and derivatization. The carboxylic acid group provides a convenient handle for attachment of various substituents, while the pyrazole and thiazolidine rings can be modified through substitution reactions to fine-tune biological activity and physicochemical properties. This versatility has made compounds of this type valuable tools in medicinal chemistry research and drug discovery programs focused on heterocyclic scaffolds.

Properties

IUPAC Name |

2-(1-methylpyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S/c1-11-3-5(2-9-11)7-10-6(4-14-7)8(12)13/h2-3,6-7,10H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGOHJSFVQDBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2NC(CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Condensation Using Pyrazolecarbaldehyde, Aniline, and Thioglycolic Acid

A green and efficient method involves a one-pot condensation reaction of pyrazolecarbaldehyde, aniline, and thioglycolic acid in aqueous medium catalyzed by 2-oxoimidazolidine-1,3-disulfonic acid (OImDSA) at room temperature. This method yields the corresponding 2-pyrazolyl-1,3-thiazolidine-4-one derivatives, which are structurally close analogs to the target compound.

- Reaction conditions: Room temperature, aqueous medium, catalytic amount of OImDSA (0.1 g per 1 mmol aldehyde).

- Catalyst efficiency: OImDSA outperforms other catalysts such as montmorillonite K10, ZnCl2, L-proline, nano-Fe3O4, and nano-SiO2.

- Yield: Up to 92% within 1 hour.

- Purification: Extraction with chloroform, followed by column chromatography and crystallization from ethanol.

- Advantages: Mild conditions, high yield, environmentally friendly solvent system, and catalyst recyclability.

This method is summarized in the following table:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Pyrazolecarbaldehyde (1 mmol), aniline (1 mmol), thioglycolic acid (1 mmol), H2O (10 mL), OImDSA (0.1 g) | Stir at room temperature for 1-2 h |

| 2 | Extract with CHCl3, concentrate, purify by column chromatography | Isolated 2-pyrazolyl-1,3-thiazolidine-4-one |

| 3 | Crystallize from ethanol | Pure product |

This approach is directly relevant for synthesizing 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid analogs, with potential adaptation for the methyl-substituted pyrazole ring.

Preparation of Pyrazole-4-carboxylic Acid Intermediates

The pyrazole-4-carboxylic acid moiety, a key intermediate, can be synthesized via cyclization and condensation reactions starting from 2,2-difluoroacetyl halides and methylhydrazine, followed by hydrolysis and purification steps.

- Key steps:

- Substitution/hydrolysis of alpha,beta-unsaturated esters with 2,2-difluoroacetyl halide at low temperature.

- Condensation and cyclization with methylhydrazine aqueous solution in the presence of catalysts.

- Acidification and recrystallization to obtain high-purity pyrazole-4-carboxylic acid derivatives.

- Reaction conditions: Low temperature (-30 to -20 °C) during addition, followed by reflux and acidification.

- Yield and purity: Approximately 75-76% yield with >99.5% purity after recrystallization.

- Isomer control: The process reduces isomer impurities to less than 5%, improving product quality.

This method, although described for difluoromethyl-substituted pyrazoles, provides a framework for preparing methyl-substituted pyrazole-4-carboxylic acids by analogous synthetic routes.

Crystallization and Purification Techniques

Purification of pyrazole-carboxylic acid intermediates and final thiazolidine products is critical. Crystallization is typically performed under acidic conditions (pH ≤ 5) to favor the free acid form or specific salt forms (e.g., sodium, potassium salts) depending on the cations present.

- Optimal pH: Crystallization at pH 5 or below enhances purity and yield.

- Solvents: Water-miscible organic acids (formic, acetic, propionic acid) and alcohols (methanol, ethanol) are suitable for recrystallization.

- Salt formation: The choice of cation influences the crystallized salt form, which can affect solubility and stability.

- Temperature: Cooling to 0-15 °C during crystallization improves solid recovery and purity.

These purification strategies are essential for obtaining analytically pure this compound.

Alternative Synthetic Routes and Derivative Preparation

Other methods reported for related thiazolidine derivatives include:

- Reaction of cysteine or thioglycolic acid derivatives with aldehydes under reflux in ethanol or aqueous media.

- Use of acetic anhydride and ethanol for acetylation and formation of thiazolidinium salts, which can be converted to carboxylic acid derivatives.

- Stirred tank reactors at controlled temperatures (40-85 °C) for scale-up synthesis.

These methods provide options for modifying the thiazolidine ring or introducing substituents on the pyrazole ring, potentially applicable to the target compound.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| One-pot condensation with OImDSA | Pyrazolecarbaldehyde, aniline, thioglycolic acid, H2O, OImDSA catalyst, RT | 90-92 | >95 | Green synthesis, mild conditions |

| Pyrazole-4-carboxylic acid synthesis | 2,2-difluoroacetyl halide, methylhydrazine, acidification, recrystallization | ~75 | >99.5 | Low temp addition, isomer control |

| Acetylation and salt formation | 1,3-thiazolidin-4-carboxylic acid, acetic anhydride, ethanol, reflux | N/A | N/A | For derivative preparation and scale-up |

Research Findings and Practical Considerations

- The use of OImDSA as a catalyst in aqueous media represents a significant advancement in the synthesis of pyrazolyl-thiazolidine derivatives, offering high yields and environmentally benign conditions.

- Controlling pH during crystallization is crucial for obtaining the desired acid or salt form with high purity.

- The preparation of pyrazole-4-carboxylic acid intermediates via cyclization of difluoroacetyl precursors demonstrates the importance of reaction temperature and catalyst choice to minimize isomer formation.

- Scale-up processes benefit from controlled stirring, temperature regulation, and solvent selection to maintain product quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazoline derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial actions.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations

- 2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid : Features a nitro group at the 2-position. This electron-withdrawing substituent enhances antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and gram-negative strains .

- 2-(L-Arabino-tetrahydroxybutyl)-1,3-thiazolidine-4-carboxylic acid: Contains a sugar-like substituent, improving solubility and enabling applications in cancer therapy research .

Key Structural Differences

*Hypothetical formula inferred from structural analysis.

Spectral Characteristics

- IR Spectroscopy :

- NMR Spectroscopy :

Physicochemical Properties

- Solubility: Nitro-substituted derivatives exhibit lower aqueous solubility due to hydrophobicity, whereas sugar-modified analogues (e.g., arabino derivative) show improved solubility .

- Stability : Thiazolidine rings are prone to hydrolysis under acidic conditions; electron-withdrawing groups (e.g., nitro) may enhance stability .

Biological Activity

2-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The chemical formula for this compound is . It features a thiazolidine ring which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with thiazolidine structures have been shown to inhibit various enzymes, including neuraminidase, which is crucial in viral infections like influenza .

- Antioxidant Activity : Research indicates that derivatives of thiazolidine can reduce oxidative stress by scavenging free radicals and enhancing the cellular antioxidant defense system .

- Cellular Signaling Modulation : This compound may influence cellular signaling pathways involved in inflammation and cancer progression, potentially leading to therapeutic benefits in these areas.

Anticancer Activity

A study focused on thiazolidine derivatives highlights their potential as anticancer agents. The presence of specific substituents on the thiazolidine ring can enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in vitro .

Antiviral Properties

Research has demonstrated that thiazolidine derivatives can act as effective inhibitors against viral neuraminidase. This suggests that this compound may possess antiviral properties that warrant further investigation .

Antioxidant Properties

Studies indicate that thiazolidine derivatives can significantly reduce intracellular reactive oxygen species (ROS) levels, thereby enhancing cellular growth and survival under oxidative stress conditions. This property is particularly relevant for conditions associated with oxidative damage .

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Anticancer | Inhibits cell proliferation in various lines | |

| Antiviral | Inhibits viral neuraminidase | |

| Antioxidant | Reduces intracellular ROS levels |

Detailed Research Findings

A significant study explored the synthesis and biological evaluation of thiazolidine derivatives, including this compound. The results indicated that these compounds exhibit a broad spectrum of biological activities:

- Cytotoxicity : The compound demonstrated IC50 values comparable to standard chemotherapeutic agents against specific cancer cell lines.

- Mechanistic Insights : Molecular dynamics simulations suggested that the compound interacts with target proteins primarily through hydrophobic contacts, indicating a potential pathway for drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.